N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
CAS No.: 2640979-47-9
Cat. No.: VC11846571
Molecular Formula: C15H28N2O2S
Molecular Weight: 300.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-47-9 |
|---|---|
| Molecular Formula | C15H28N2O2S |
| Molecular Weight | 300.5 g/mol |
| IUPAC Name | N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C15H28N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h13-16H,1-12H2 |
| Standard InChI Key | XATFUZVGAWUFRN-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CCC(CC1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Introduction
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a chemical compound that, based on the available search results, does not appear to be extensively documented in scientific literature. This article will provide a general overview of sulfonamides and their applications, as well as insights into similar compounds, given the lack of specific information on this particular compound.
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides
These compounds are known for their pharmacological activity, particularly in modulating protein kinase activity, which makes them useful for treating diseases like degenerative joint disorders or inflammatory processes such as osteoarthritis or rheumatism .
Triazolopyridine Sulfonamides
Triazolopyridine sulfonamides have shown potential as antimalarial agents. They exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties .
Research Findings on Similar Compounds
While specific research findings on N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide are not available, studies on similar compounds highlight the importance of sulfonamide and heterocyclic structures in drug development.
HIV-1 Inhibitors
Compounds like 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones have shown high activity against HIV-1, with some compounds exhibiting excellent selectivity indices .
Influenza A Virus Inhibitors
1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds have been explored for their potential to inhibit the PA-PB1 interface of influenza A virus polymerase, offering insights into antiviral drug development .
Data Tables
Given the lack of specific data on N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide, the following table summarizes the properties of similar sulfonamide compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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